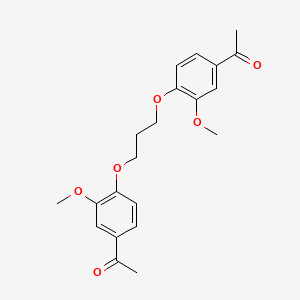

1,1'-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone

Description

Chemical Structure: 1,1'-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone (CAS: 19417-90-4) is a symmetrical bis-ketone compound with a central propane-1,3-diyloxy linker connecting two 3-methoxy-4-acetylphenyl groups. Its molecular formula is C₂₁H₂₄O₆, with a molecular weight of 372.41 g/mol.

Properties

Molecular Formula |

C21H24O6 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

1-[4-[3-(4-acetyl-2-methoxyphenoxy)propoxy]-3-methoxyphenyl]ethanone |

InChI |

InChI=1S/C21H24O6/c1-14(22)16-6-8-18(20(12-16)24-3)26-10-5-11-27-19-9-7-17(15(2)23)13-21(19)25-4/h6-9,12-13H,5,10-11H2,1-4H3 |

InChI Key |

JNWAMMFTNOZAIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C(=O)C)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone typically involves organic synthesis techniques. The process often requires specific reagents and conditions, such as the use of tin chloride (SnCl2) and other catalysts The detailed synthetic route may vary depending on the desired purity and yield of the final product

Chemical Reactions Analysis

1,1’-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1,1’-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for methods such as NMR, HPLC, LC-MS, and UPLC.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Research Findings and Implications

- Drug Impurity Profiling : The target compound’s identification in Iloperidone highlights the need for stringent impurity control in antipsychotic drug synthesis.

- Material Science : High-melting compounds like 2a may serve as thermally stable intermediates in polymer chemistry.

- Medicinal Chemistry: Structural modifications (e.g., Compound 28’s quinoxaline core) demonstrate the role of heterocycles in enhancing bioactivity.

Biological Activity

1,1'-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone is a synthetic compound with potential biological activity. This article explores its characteristics, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C21H24O6

- Molecular Weight : 372.42 g/mol

- LogP : 3.2281 (indicating moderate lipophilicity)

- Polar Surface Area : 97 Ų

The structure suggests potential interactions with biological membranes due to its hydrophobic regions, which may influence its bioactivity.

Research indicates that compounds similar to this compound often exhibit biological activity through:

- Antioxidant Activity : Many phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : Certain structural motifs can inhibit specific enzymes involved in metabolic pathways.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, phenolic derivatives can effectively neutralize reactive oxygen species (ROS), which is crucial in preventing cellular damage.

Cytotoxicity Studies

In vitro studies using cell lines (e.g., Caco-2) have revealed varying degrees of cytotoxicity associated with phenolic compounds. For example:

| Compound | Cell Line | Cytotoxicity (%) | Viability (%) |

|---|---|---|---|

| CMD-(273) | Caco-2 | 4.96 ± 0.98 | 94.1 ± 0.9 |

These results suggest that while some derivatives may exhibit low cytotoxicity, their effectiveness as therapeutic agents may depend on their ability to selectively target cancer cells while sparing normal cells.

Case Study 1: Antioxidant Efficacy

A study demonstrated that a structurally similar compound showed significant antioxidant activity in various assays (DPPH and ABTS). The findings indicated that the compound effectively reduced oxidative stress markers in cell cultures.

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition where derivatives of this compound were tested against key metabolic enzymes. Results indicated that certain modifications enhanced inhibitory effects, suggesting potential therapeutic applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.